molecular formula C20H18N2O3S B4821044 4-[(benzylamino)sulfonyl]-N-phenylbenzamide

4-[(benzylamino)sulfonyl]-N-phenylbenzamide

Cat. No. B4821044
M. Wt: 366.4 g/mol
InChI Key: ULQMESDJATUEFC-UHFFFAOYSA-N
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Description

4-[(Benzylamino)sulfonyl]-N-phenylbenzamide, commonly known as BAPSB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BAPSB is a sulfonamide-based compound that has been synthesized using various methods, and its unique structural properties make it a promising candidate for a range of applications in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of BAPSB involves the inhibition of protein kinase CK2, which is a serine/threonine kinase that phosphorylates various proteins involved in cellular processes. BAPSB binds to the ATP-binding site of CK2, preventing the phosphorylation of its substrates. This leads to the inhibition of various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
BAPSB has been shown to have various biochemical and physiological effects, including the inhibition of CK2 activity, modulation of ion channel activity, and inhibition of cancer cell growth. Additionally, BAPSB has been found to induce apoptosis in cancer cells, which is a programmed cell death process that plays a crucial role in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

BAPSB has several advantages for lab experiments, including its high yield of synthesis, its ability to inhibit protein kinase CK2, and its potential applications in the development of anticancer drugs. However, there are also limitations to its use, including its potential toxicity and the need for further research to determine its efficacy and safety in vivo.

Future Directions

There are several future directions for the use of BAPSB in scientific research, including its potential applications in the development of anticancer drugs, its use as a tool for the study of ion channel function, and its potential use in the treatment of various diseases, including neurological disorders. Additionally, further research is needed to determine the safety and efficacy of BAPSB in vivo and its potential use in clinical trials.
Conclusion:
In conclusion, BAPSB is a sulfonamide-based compound that has gained significant attention in recent years due to its potential applications in scientific research. Its ability to inhibit protein kinase CK2, modulate ion channel activity, and inhibit cancer cell growth makes it a promising candidate for a range of applications in the field of biochemistry and physiology. However, further research is needed to determine its safety and efficacy in vivo and its potential use in clinical trials.

Scientific Research Applications

BAPSB has been shown to have potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been found to inhibit the activity of protein kinase CK2, a protein that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. BAPSB has also been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of anticancer drugs. Additionally, BAPSB has been found to modulate the activity of ion channels, which are important for the regulation of various physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion.

properties

IUPAC Name

4-(benzylsulfamoyl)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c23-20(22-18-9-5-2-6-10-18)17-11-13-19(14-12-17)26(24,25)21-15-16-7-3-1-4-8-16/h1-14,21H,15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQMESDJATUEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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